4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide

Description

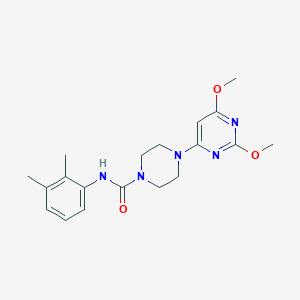

This compound features a piperazine core substituted at the 1-position with a carboxamide group linked to a 2,3-dimethylphenyl moiety and at the 4-position with a 2,6-dimethoxypyrimidin-4-yl group. Piperazine-carboxamides are commonly explored for their pharmacological versatility, including enzyme inhibition (e.g., DGAT1, TRPV1) and receptor modulation (e.g., dopamine D3) .

Properties

IUPAC Name |

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-13-6-5-7-15(14(13)2)20-19(25)24-10-8-23(9-11-24)16-12-17(26-3)22-18(21-16)27-4/h5-7,12H,8-11H2,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSPPHJJLXYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.

Introduction of methoxy groups: Methoxy groups are introduced at the 2 and 6 positions of the pyrimidine ring using methylation reactions.

Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine derivative.

Carboxamide formation: The final step involves the formation of the carboxamide group by reacting the piperazine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperazine ring.

Reduction: Reduction reactions could target the carboxamide group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.

Scientific Research Applications

The biological activities of this compound are noteworthy and can be categorized into several key areas:

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds similar to 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide have shown efficacy against various cancer cell lines.

- Mechanism : The antitumor effects are believed to arise from the induction of apoptosis and cell cycle arrest in cancer cells. Studies have reported IC50 values in the low micromolar range against cell lines such as HT-29 (colon cancer) and COLO-205 (colorectal cancer) .

Anticonvulsant Activity

Research has demonstrated that related compounds exhibit anticonvulsant properties.

- Mechanism : These compounds may enhance GABAergic transmission by increasing GABA levels and inhibiting GABA transaminase activity, which is crucial for managing seizure disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented extensively.

- Mechanism : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Case Studies

Several case studies highlight the applications of this compound:

- Antitumor Efficacy : A study investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against multiple types of cancer cells, suggesting potential for development as an anticancer agent .

- Anticonvulsant Properties : In another study focusing on seizure models, the compound demonstrated efficacy comparable to established anticonvulsants, suggesting its potential as a new therapeutic option for epilepsy .

- Anti-inflammatory Action : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced inflammation markers in animal models, indicating its potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with related piperazine-carboxamide derivatives:

Key Structural and Functional Insights

Substituent Effects on Target Specificity The 2,6-dimethoxypyrimidin-4-yl group in the target compound contrasts with dichlorophenyl (JNJ Compound A) or fluorobenzo[d]thiazol (TRPV1 antagonist), suggesting divergent target affinities. Methoxy groups may enhance solubility and π-stacking interactions compared to halogens . The 2,3-dimethylphenyl substituent (shared with Norbo-3) is associated with receptor subtype selectivity, particularly in serotonin/dopamine systems, but its role in the target compound remains unexplored .

The piperazine-carboxamide scaffold itself is metabolically stable, as evidenced by its prevalence in clinical candidates like ranolazine derivatives .

Activity Trends

- DGAT1 Inhibition : JNJ Compound A’s dichlorophenyl and methoxyphenyl groups confer high potency, whereas the target compound’s dimethoxypyrimidine might favor alternate targets due to steric and electronic differences .

- TRPV1 Antagonism : Fluorinated aromatic systems (e.g., in ) exhibit strong receptor binding, but the target compound’s pyrimidine ring may reduce off-target effects .

Research Findings and Implications

- Structural-Activity Relationship (SAR): Ortho/meta substituents on the aryl group (e.g., 2,3-dimethylphenyl vs. 2,4-dichlorophenyl) influence receptor selectivity. For example, Norbo-3’s 2,3-dimethylphenyl group may enhance dopamine D3 affinity over D2 . Pyrimidine vs. pyridine rings: The target compound’s 2,6-dimethoxypyrimidine could offer superior metabolic stability compared to pyridine-based TRPV1 antagonists .

- Therapeutic Potential: While JNJ Compound A and ranolazine derivatives are clinically validated (DGAT1 inhibition and anti-anginal effects, respectively), the target compound’s unique substituents warrant investigation for novel targets, such as kinase or GPCR modulation .

Biological Activity

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a piperazine core, a pyrimidine ring, and a dimethylphenyl substituent, which contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that similar compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines including HT-29 (colon cancer) and COLO-205 (colorectal cancer) .

Anticonvulsant Activity

Research has demonstrated that related compounds exhibit anticonvulsant properties. For example, N-(2,6-dimethylphenyl)-substituted semicarbazones have shown efficacy in maximal electroshock tests. These compounds increased GABA levels significantly and inhibited GABA transaminase activity both in vitro and ex vivo . This suggests that the piperazine moiety may enhance GABAergic transmission.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the inhibition of NF-kB signaling pathways.

The biological activities of this compound can be attributed to several mechanisms:

- GABAergic Modulation : By enhancing GABA levels and inhibiting its breakdown, the compound may exert anticonvulsant effects.

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells by modulating cyclins and cyclin-dependent kinases.

- Cytokine Inhibition : Inflammatory responses can be mitigated through the downregulation of cytokines like TNF-alpha and IL-6.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor effects on HT-29 cells; showed IC50 values < 10 µM indicating potent activity. |

| Study 2 | Evaluated anticonvulsant effects; demonstrated significant increase in GABA levels and inhibition of GABA transaminase. |

| Study 3 | Assessed anti-inflammatory properties; noted reduction in edema and cytokine levels in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.